![molecular formula C22H25NO3 B14239513 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide CAS No. 551963-75-8](/img/structure/B14239513.png)
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a cyclopentyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with cyclopentylamine to form the benzamide core.
-
Introduction of the 4-Methylbenzoyl Group: : The next step involves the introduction of the 4-methylbenzoyl group. This can be achieved by reacting the benzamide core with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can be compared with other similar compounds, such as:
3-Methoxy-2-methylbenzamide: Lacks the cyclopentyl and 4-methylbenzoyl groups, resulting in different chemical and biological properties.
N-[1-(4-Methylbenzoyl)cyclopentyl]benzamide: Lacks the methoxy and methyl groups, which may affect its reactivity and interactions.
3-Methoxy-2-methyl-N-cyclopentylbenzamide: Lacks the 4-methylbenzoyl group, which may influence its overall stability and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
551963-75-8 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC名 |
3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-9-11-17(12-10-15)20(24)22(13-4-5-14-22)23-21(25)18-7-6-8-19(26-3)16(18)2/h6-12H,4-5,13-14H2,1-3H3,(H,23,25) |
InChIキー |
YPXDMPWXQHJUDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
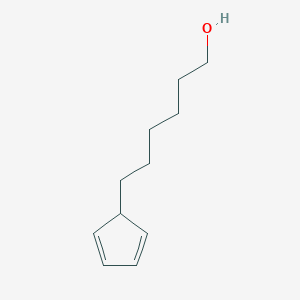
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
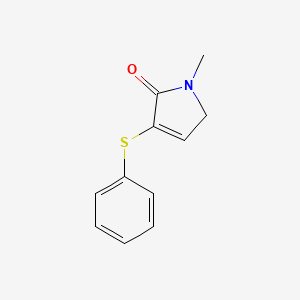
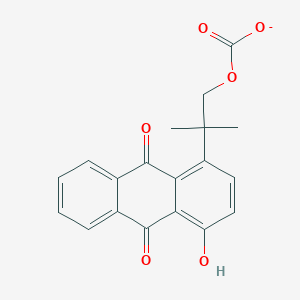
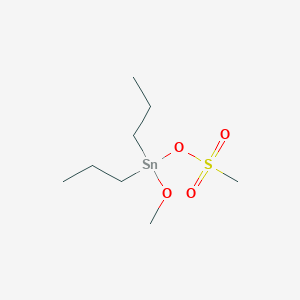
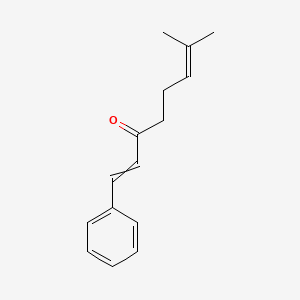
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
